molecular formula C17H13NO6 B12277214 Pht-Dopa-OH

Pht-Dopa-OH

Cat. No.: B12277214
M. Wt: 327.29 g/mol
InChI Key: SVPMTZMSQKJQOG-LBPRGKRZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pht-Dopa-OH typically involves the protection of the amino and hydroxyl groups of L-DOPA. One common method includes the use of phthalic anhydride to protect the amino group, forming a phthalimide derivative. The hydroxyl groups are often protected using silyl or benzyl groups. The reaction conditions usually involve mild temperatures and the use of organic solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Pht-Dopa-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phthalimide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Pht-Dopa-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in neurotransmitter pathways and its potential neuroprotective effects.

    Medicine: Investigated for its potential use in treating neurological disorders such as Parkinson’s disease.

    Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Pht-Dopa-OH involves its conversion to dopamine in the body. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase. Dopamine then acts on various receptors in the brain, influencing motor control, mood, and other neurological functions. The compound’s neuroprotective effects are thought to be due to its antioxidant properties, which help to reduce oxidative stress in neuronal cells.

Comparison with Similar Compounds

Similar Compounds

    L-DOPA: The parent compound, primarily used in the treatment of Parkinson’s disease.

    Dopamine: The active neurotransmitter derived from L-DOPA.

    Carbidopa: Often used in combination with L-DOPA to enhance its efficacy by inhibiting peripheral decarboxylation.

Uniqueness

Pht-Dopa-OH is unique due to its protected functional groups, which make it more stable and easier to handle in synthetic applications. This stability allows for more controlled reactions and the synthesis of complex molecules that would be challenging to achieve with L-DOPA or dopamine alone.

Properties

Molecular Formula

C17H13NO6

Molecular Weight

327.29 g/mol

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoic acid

InChI

InChI=1S/C17H13NO6/c19-13-6-5-9(8-14(13)20)7-12(17(23)24)18-15(21)10-3-1-2-4-11(10)16(18)22/h1-6,8,12,19-20H,7H2,(H,23,24)/t12-/m0/s1

InChI Key

SVPMTZMSQKJQOG-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC(=C(C=C3)O)O)C(=O)O

Origin of Product

United States

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